molecular formula C16H16F3N3O B1401844 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide CAS No. 1311278-98-4

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide

Cat. No. B1401844
M. Wt: 323.31 g/mol
InChI Key: BTLHCFIPIXVRKN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 595.9±60.0 °C, a predicted density of 1.314±0.06 g/cm3, and a predicted pKa of 3.22±0.10 .

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

A review on the chemistry and properties of pyridine derivatives, including those with benzimidazole and benzthiazole, highlights the broad interest in these compounds for their spectroscopic properties, magnetic properties, and biological and electrochemical activity. This suggests that derivatives of pyridine, similar to "3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide", could be of interest for their potential application in various fields of chemistry and materials science (M. Boča, R. Jameson, W. Linert, 2011).

Biological Effects of Related Compounds

Research on the biological effects of various amides and their derivatives reveals a wide range of biological responses, reflecting the compound's usage and potential usage. This indicates that similar compounds, including "3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide", may also exhibit diverse biological activities worth exploring (G. Kennedy, 2001).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands for Alzheimer's disease highlights the importance of specific chemical structures in medical diagnostics. Pyridine derivatives, similar to the compound , have been studied for their potential in PET amyloid imaging, suggesting that "3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide" might also have applications in the development of diagnostic tools or therapeutic interventions for neurological diseases (A. Nordberg, 2008).

properties

IUPAC Name

3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLHCFIPIXVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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